

Application Notes and Protocols for cis-Indatraline Hydrochloride in Rodent Studies

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Compound of Interest

Compound Name: *cis-Indatraline hydrochloride*

Cat. No.: B12374346

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Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Indatraline hydrochloride is a potent, non-selective monoamine reuptake inhibitor.[1][2] It effectively blocks the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) with high affinity, showing K_i values of 0.42 nM, 1.7 nM, and 5.8 nM, respectively.[2] Due to its action on these key neurotransmitter systems, cis-Indatraline has been investigated in rodent models for its potential therapeutic applications, particularly as a substitute agonist medication for cocaine addiction.[1][3][4] Its slower onset and longer duration of action compared to cocaine make it a candidate for reducing cocaine self-administration.[1][5] Additionally, its neuroprotective effects and ability to modulate nociceptive pathways have been explored in models of neuropathic pain.[6]

These notes provide a comprehensive overview of appropriate dosages, experimental protocols, and key findings from various rodent studies to guide researchers in designing their experiments.

Data Presentation: Dosage Summary

The following tables summarize the dosages of **cis-Indatraline hydrochloride** used in various rodent studies, categorized by the experimental model.

Table 1: Motor Activity Studies in Wistar Rats

Dose Range (mg/kg)	Administration Route	Key Findings	Reference
0.5 - 3.0	Intraperitoneal (i.p.)	Stereotypy: Significantly enhanced at 1.0, 2.0, and 3.0 mg/kg.	[1] [3]
3.0	Intraperitoneal (i.p.)	Ambulation: Significantly affected only at the highest dose of 3.0 mg/kg.	[1] [3]
0.5 - 3.0	Intraperitoneal (i.p.)	Raising: No significant effect at any tested dose.	[1] [3]
2.0 - 3.0	Intraperitoneal (i.p.)	Total Motor Activity: Significantly enhanced compared to vehicle.	[1]

Table 2: Cocaine Self-Administration and Seeking Studies in Rats

Dose Range (mg/kg)	Administration Route	Key Findings	Reference
0.03 - 1.00	Intraperitoneal (i.p.)	Cocaine Self-Administration: Failed to alter the cocaine dose-effect curve.	[7]
0.03 - 1.00	Intraperitoneal (i.p.)	Cocaine Seeking (Reinstatement): Reinstated extinguished cocaine-taking behavior, but was less efficacious than GBR 12909 or WIN 35,428.	[7]
0.03 - 1.00	Intraperitoneal (i.p.)	Cocaine-Produced Drug Seeking: Did not affect cocaine-produced drug seeking.	[7]

Table 3: Neuropathic Pain Studies in Wistar Rats

Dose Range (mg/kg)	Administration Route	Key Findings	Reference
2.5	Intraperitoneal (i.p.)	Anti-hyperalgesic Effect (Hot Plate Test): Statistically significant effect at 60 minutes post-administration.	[6]
10	Intraperitoneal (i.p.)	Anti-hyperalgesic Effect (Hot Plate Test): Statistically significant effect from 30 to 90 minutes post-administration.	[6]
10	Intraperitoneal (i.p.)	Anti-hyperalgesic Effect (Tail Flick Test): Clear anti-hyperalgesic effect from 15 to 90 minutes post-administration.	[6]

Experimental Protocols

Protocol 1: Assessment of Motor Activity

This protocol is based on studies evaluating the psychomotor stimulant effects of cis-Indatraline in Wistar rats.[1][3][4]

1. Animals:

- Species: Wistar rats.[1][4]
- Housing: Group-housed with standard light-dark cycle, with ad libitum access to food and water.

2. Drug Preparation:

- Vehicle: The specific vehicle for i.p. injection was not detailed in the primary study, but a common vehicle for in vivo rodent studies is a mixture of DMSO, PEG300, Tween-80, and saline.[8]
- Preparation of Working Solution (Example):
 - Prepare a stock solution of **cis-Indatraline hydrochloride** in DMSO (e.g., 50 mg/mL).
 - For a 1 mL working solution, add 100 μ L of the DMSO stock to 400 μ L of PEG300 and mix.
 - Add 50 μ L of Tween-80 and mix.
 - Add 450 μ L of saline to reach the final volume of 1 mL.[8] Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.[8]

3. Experimental Procedure:

- Acclimatization: Transport rats to the experimental room and allow a 10-minute acclimatization period.[1]
- Group Assignment: Randomly assign rats to experimental groups (e.g., Vehicle, 0.5, 1.0, 2.0, and 3.0 mg/kg of cis-Indatraline), with a typical group size of n=8.[1]
- Administration: Administer the assigned dose of cis-Indatraline or vehicle via intraperitoneal (i.p.) injection.[1][4]
- Data Collection: Immediately after injection, place each rat in an automated activity monitoring chamber equipped with photobeams.
- Measures: Record ambulation (horizontal movements), stereotypy (focused, repetitive movements), and raising (vertical movements) over a period of at least three hours.[1][4] Data is typically computed in time blocks (e.g., 60, 120, and 180 minutes).[1][3]

4. Data Analysis:

- Use statistical methods such as MANOVA to analyze the effects of drug dose and time on the different topographies of motor activity, followed by post-hoc tests like Bonferroni for

specific comparisons between dose groups and the vehicle control.[1][3]

Protocol 2: Neuropathic Pain Assessment (Hot Plate and Tail Flick)

This protocol describes the evaluation of cis-Indatraline's analgesic effects in a rat model of neuropathic pain.[6]

1. Animals:

- Species: Male Wistar Albino rats.[6]

2. Neuropathic Pain Model Induction:

- Induce neuropathic pain using a validated model such as Chronic Constriction Injury (CCI) of the sciatic nerve.[6] This procedure creates measurable thermal hyperalgesia.

3. Drug Preparation:

- Prepare **cis-Indatraline hydrochloride** for intraperitoneal (i.p.) injection at the desired concentrations (e.g., 2.5 mg/kg, 10 mg/kg) using an appropriate vehicle.

4. Experimental Procedure:

- Baseline Measurement: Before drug administration, establish a baseline nociceptive threshold for each rat using the hot plate and tail flick tests.
- Administration: Administer the assigned dose of cis-Indatraline or vehicle via i.p. injection.
- Hot Plate Test:
 - Place the rat on a heated surface (e.g., 55°C).
 - Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
 - Perform measurements at set intervals post-injection (e.g., 15, 30, 60, 90 minutes).[6]
- Tail Flick Test:

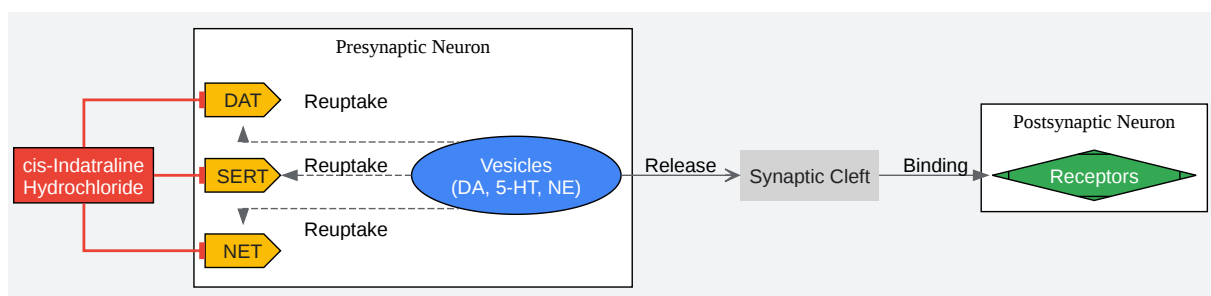
- Apply a focused beam of heat to the rat's tail.[6]
- Measure the latency for the rat to flick its tail away from the heat source.[6]
- Conduct measurements at the same post-injection intervals as the hot plate test.[6]

5. Data Analysis:

- Calculate the percentage of the Maximal Possible Effect (%MPE) for each animal at each time point.
- Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses against the sham/vehicle group over time.[6]

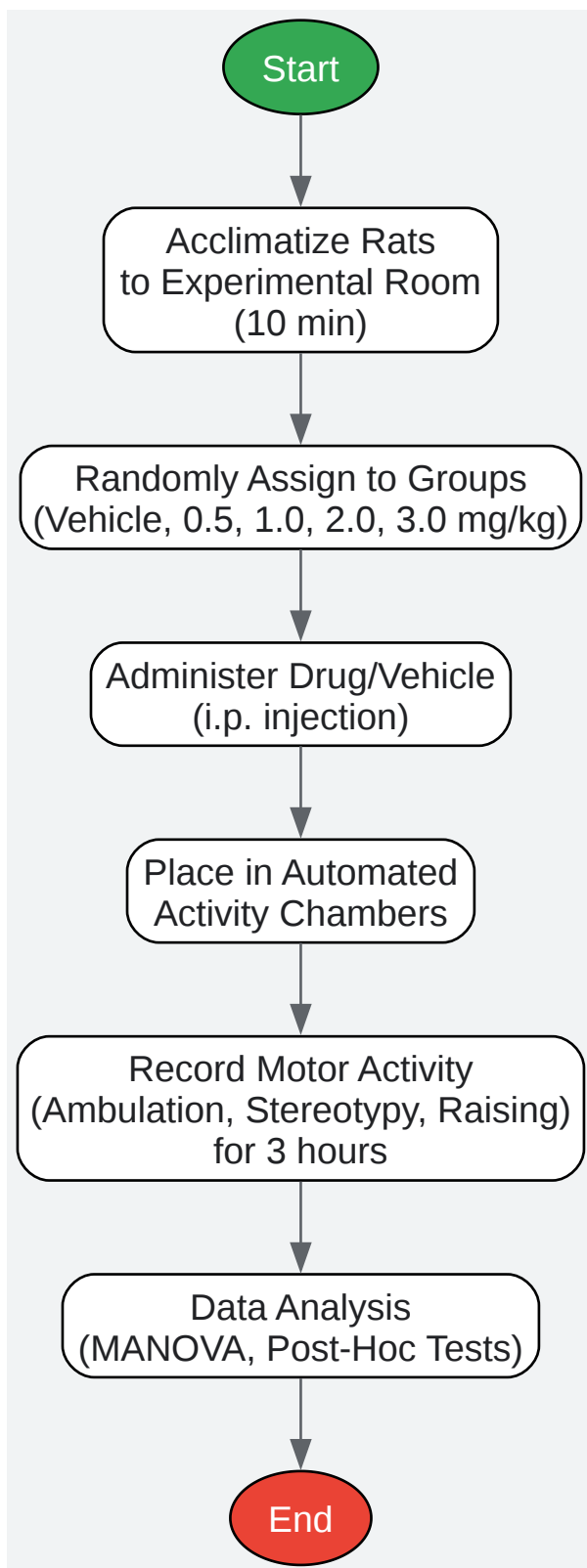
Visualizations

Signaling Pathway and Experimental Workflows



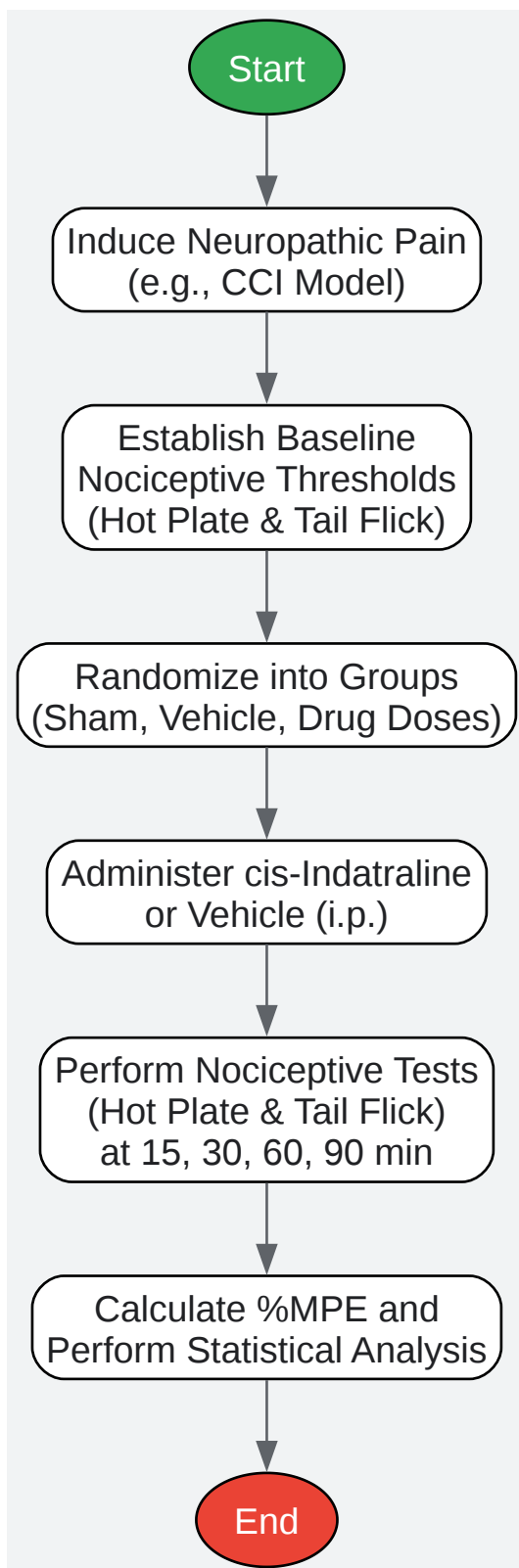
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Caption: Mechanism of cis-Indatraline action.



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Caption: Experimental workflow for motor activity assessment.



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Caption: Workflow for neuropathic pain model testing.

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